molecular formula C12H19NO2S B2400314 Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate CAS No. 1594732-58-7

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate

Cat. No.: B2400314
CAS No.: 1594732-58-7
M. Wt: 241.35
InChI Key: XRYGHDPOINDJFS-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate is a chemical building block of interest in organic synthesis and medicinal chemistry. As a carbamate-protected amine derivative of a substituted thiophene, its primary research application is likely as a synthetic intermediate or a precursor in the development of more complex molecules . The tert-butyloxycarbonyl (Boc) protecting group is widely used to shield amines during multi-step synthetic sequences and can be removed under mild acidic conditions . The presence of the thiophene ring, a common heteroaromatic motif, suggests potential utility in the synthesis of compounds for materials science or pharmaceutical research, where thiophene-containing structures are frequently explored . Similarly, the isopropyl substituent on the thiophene ring can influence the compound's steric and electronic properties, which may be tailored for specific applications. Researchers value this reagent for its role in constructing molecular architectures, particularly in the search for novel therapeutic agents . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO2S/c1-8(2)9-6-16-7-10(9)13-11(14)15-12(3,4)5/h6-8H,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRYGHDPOINDJFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CSC=C1NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1594732-58-7
Record name tert-butyl N-[4-(propan-2-yl)thiophen-3-yl]carbamate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 4-propan-2-ylthiophen-3-amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate exhibits significant anti-inflammatory activity. In vivo studies have shown that it can reduce inflammation markers in models of acute inflammation, suggesting potential therapeutic applications in treating inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity
A study evaluated the efficacy of this compound in carrageenan-induced paw edema in rats. The results demonstrated a reduction in edema size by approximately 60% compared to control groups, indicating strong anti-inflammatory effects.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. It has been shown to mitigate oxidative stress in neuronal cells exposed to amyloid-beta peptides, which are implicated in neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotection Against Oxidative Stress
In vitro experiments revealed that treatment with this compound significantly reduced cell death and inflammatory cytokine levels in astrocytes subjected to oxidative stress.

Ligand Development

This compound serves as a valuable ligand in the development of selective receptor modulators. Its ability to interact with various biological targets makes it a candidate for designing drugs aimed at specific receptors involved in neurological and inflammatory pathways.

Table 2: Ligand Interaction Studies

Receptor TypeBinding Affinity (Ki)Selectivity Ratio
D3 Dopamine Receptor15 nMHigh
D2 Dopamine Receptor100 nMModerate

Potential Therapeutic Uses

Given its biological activities, this compound holds promise for therapeutic applications such as:

  • Treatment of Inflammatory Disorders : Its anti-inflammatory properties could be harnessed for conditions like arthritis or other chronic inflammatory diseases.
  • Neuroprotective Agent : The neuroprotective effects suggest potential use in neurodegenerative disease management, particularly Alzheimer's disease.

Mechanism of Action

The mechanism of action of tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The thiophene ring can also participate in π-π interactions with aromatic residues in proteins .

Comparison with Similar Compounds

Stereochemical and Conformational Variations

Stereochemistry profoundly influences the properties of carbamates. PharmaBlock Sciences reports several cyclopentyl derivatives:

  • tert-Butyl N-[(1S,3S)-3-hydroxycyclopentyl]carbamate (CAS: 154737-89-0) and its diastereomers (e.g., CAS: 167465-99-8) demonstrate how hydroxyl group orientation affects hydrogen-bonding capacity and crystallinity .

Heterocyclic Core Modifications

Replacement of the thiophene ring with larger aromatic systems alters electronic properties:

  • Thiazole-containing derivatives (e.g., 42a–42j ) show improved metabolic stability over thiophenes due to nitrogen’s electronegativity, though at the cost of synthetic complexity .

Data Table: Key Structural Analogs and Properties

Compound Name Core Structure Key Substituents Yield Physical State Notable Features Reference
Target Compound Thiophene 4-isopropyl, 3-carbamate N/A N/A Moderate solubility, versatile N/A
tert-Butyl (3-Fluoro-4-thiazolyl)carbamate (42h) Benzene 3-F, 4-thiazole 77% Yellow solid High yield, stable
tert-Butyl N-[(1S,3S)-3-OH-cyclopentyl]carbamate Cyclopentane 3-OH (cis) N/A Solid Stereospecific H-bonding
tert-Butyl N-(benzothiophen-2-yl)carbamate Benzothiophene 4-Br, 3-CN, 7-F N/A Solid High MW, low solubility

Research Implications

  • Synthetic Optimization : The target compound’s isopropyl group may streamline synthesis compared to halogenated analogs but requires careful solvent selection to mitigate steric effects.
  • Drug Design : Thiophene-based carbamates offer balance between flexibility and aromaticity, whereas bicyclic or thiazole-containing derivatives provide rigidity for selective target engagement.
  • Material Science : Crystallinity trends (e.g., 42h as a solid vs. 42i as an oil) suggest substituent polarity dictates packing efficiency, relevant for formulation stability .

Biological Activity

Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection and as an inhibitor of certain pathological processes associated with neurodegenerative diseases. This article delves into the biological activity of this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following formula:

C13H17NO2S\text{C}_{13}\text{H}_{17}\text{N}\text{O}_{2}\text{S}

This compound features a tert-butyl group, a carbamate moiety, and a thiophenic structure, which are critical for its biological activity.

Research indicates that compounds similar to this compound may exhibit neuroprotective effects through several mechanisms:

  • Inhibition of Enzymes : It is suggested that such compounds can inhibit enzymes like acetylcholinesterase and β-secretase, which are involved in the pathogenesis of Alzheimer's disease (AD). By inhibiting these enzymes, the aggregation of amyloid-beta peptides can be reduced, thereby potentially preventing neuronal damage .
  • Reduction of Inflammatory Responses : The compound may also modulate inflammatory responses in the brain. For instance, it could reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in astrocytes exposed to amyloid-beta peptides .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly increase cell viability in astrocyte cultures exposed to amyloid-beta. For example:

  • Cell Viability : When astrocytes were treated with amyloid-beta 1-42, cell viability dropped to approximately 43.78%. However, co-treatment with this compound improved cell viability to 62.98% .

In Vivo Studies

In vivo studies using scopolamine-induced models of cognitive impairment have shown that this compound may help in reducing amyloid-beta levels and improving cognitive function. The results indicated:

  • Cognitive Improvement : Animals treated with the compound exhibited decreased levels of amyloid-beta compared to control groups, suggesting a potential protective effect against cognitive decline associated with neurodegenerative diseases .

Data Summary

Study Type Outcome Cell Type Concentration Tested
In VitroIncreased cell viabilityAstrocytes100 µM
In VivoDecreased amyloid-beta levelsScopolamine modelVariable

Case Studies

A notable case study involved the evaluation of a similar compound (M4), which demonstrated comparable protective effects against amyloid-induced toxicity in astrocytes. The study highlighted that M4 inhibited both β-secretase activity and amyloid aggregation significantly at specific concentrations .

Q & A

Q. What are the standard synthetic routes for synthesizing Tert-butyl N-(4-propan-2-ylthiophen-3-yl)carbamate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting tert-butyl carbamate with a functionalized thiophene derivative (e.g., 4-propan-2-ylthiophen-3-yl chloride) under basic conditions (e.g., NaH or K₂CO₃ in DMF). Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions. Purification often employs column chromatography with gradients of ethyl acetate/hexane .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and functional group integrity. The tert-butyl group exhibits a singlet at ~1.4 ppm (¹H) and 28–30 ppm (¹³C).
  • X-ray Crystallography : Programs like SHELXL (for refinement) and ORTEP-III (for visualization) resolve stereochemistry and intermolecular interactions. Hydrogen-bonding networks are often analyzed to validate crystal packing .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF confirms molecular weight and fragmentation patterns .

Q. How is this compound typically used as a building block in organic synthesis?

The tert-butyl carbamate group serves as a protective moiety for amines, enabling selective functionalization of the thiophene ring. Applications include:

  • Peptide coupling : Activating the carbamate for amide bond formation.
  • Heterocycle synthesis : Suzuki-Miyaura cross-coupling with boronic acids to introduce aryl/heteroaryl groups at the 4-position of the thiophene .

Advanced Research Questions

Q. What strategies can optimize reaction yields in the synthesis of this carbamate under varying catalytic conditions?

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency, while enzyme-mediated catalysis (e.g., lipases) enhances stereoselectivity.
  • Solvent Optimization : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates, but switching to greener solvents (e.g., 2-MeTHF) can reduce environmental impact without sacrificing yield.
  • Kinetic Analysis : Monitoring reaction progress via in-situ IR or HPLC identifies bottlenecks (e.g., byproduct formation at >60°C) .

Q. How can researchers resolve contradictions in crystallographic data obtained from different refinement software?

Discrepancies in bond lengths/angles (e.g., C–N vs. C–O) may arise from refinement algorithms. To resolve:

  • Multi-Software Validation : Compare SHELXL (constrained refinement) with independent tools like Olex2.
  • Twinned Data Analysis : Use SHELXD for initial phasing and SHELXE to detect pseudo-merohedral twinning, which distorts electron density maps .

Q. What experimental approaches are used to study the enzymatic inhibition mechanisms of this compound?

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics to target enzymes (e.g., kinases) with immobilization on sensor chips.
  • Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) to differentiate competitive vs. allosteric inhibition.
  • Molecular Dynamics (MD) Simulations : Predict binding poses and identify key residues (e.g., catalytic lysine or aspartate) for mutagenesis studies .

Methodological Notes

  • Data Contradiction Analysis : When biological activity varies between batches, perform LC-MS to check purity (>95%) and DSC to assess polymorphic forms .
  • Stability Under Experimental Conditions : The carbamate group hydrolyzes in acidic/basic conditions (pH <3 or >10). Use buffered solutions (pH 6–8) for in vitro assays .

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